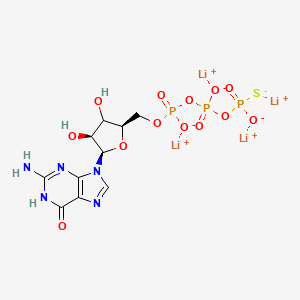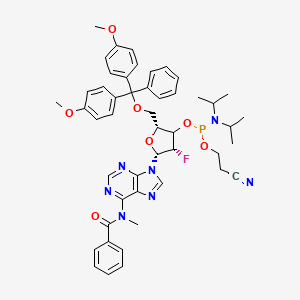
Disulfo-ICG-alkyne (disodium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disulfo-ICG-alkyne (disodium): is a compound used primarily as a reagent in click chemistry. It is known for its utility in various scientific research applications, particularly in the fields of chemistry, biology, and medicine. The compound is characterized by its molecular formula C48H51N3Na2O10S3 and a molecular weight of 972.11 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Disulfo-ICG-alkyne (disodium) is synthesized through a series of chemical reactions involving the incorporation of sulfonate groups and alkyne functionalities into the indocyanine green (ICG) structure. The synthesis typically involves the following steps:
Sulfonation: Introduction of sulfonate groups to the ICG structure.
Alkyne Functionalization: Addition of alkyne groups to the sulfonated ICG.
Industrial Production Methods: The industrial production of Disulfo-ICG-alkyne (disodium) involves large-scale chemical synthesis under controlled conditions. The process ensures high purity and yield of the final product, which is essential for its use in research applications .
Analyse Chemischer Reaktionen
Types of Reactions: Disulfo-ICG-alkyne (disodium) undergoes various chemical reactions, including:
Click Chemistry Reactions: The compound is primarily used in click chemistry, where it reacts with azides to form stable triazole linkages.
Substitution Reactions: The sulfonate groups can participate in substitution reactions under specific conditions.
Common Reagents and Conditions:
Azides: Used in click chemistry reactions with Disulfo-ICG-alkyne (disodium).
Catalysts: Copper(I) catalysts are commonly used to facilitate click chemistry reactions.
Major Products: The major products formed from these reactions are typically triazole-linked compounds, which are stable and useful in various applications .
Wissenschaftliche Forschungsanwendungen
Chemistry: Disulfo-ICG-alkyne (disodium) is widely used in click chemistry for the synthesis of complex molecules. Its ability to form stable triazole linkages makes it valuable in the development of new chemical entities.
Biology: In biological research, Disulfo-ICG-alkyne (disodium) is used for labeling and imaging studies. Its fluorescent properties allow researchers to track and visualize biological processes in real-time.
Medicine: The compound is used in medical research for the development of diagnostic tools and therapeutic agents. Its ability to target specific molecules and pathways makes it a valuable tool in drug discovery and development.
Industry: In industrial applications, Disulfo-ICG-alkyne (disodium) is used in the production of advanced materials and nanotechnology. Its unique chemical properties enable the creation of innovative products with enhanced performance .
Wirkmechanismus
Disulfo-ICG-alkyne (disodium) exerts its effects through its ability to participate in click chemistry reactions. The compound’s alkyne groups react with azides to form triazole linkages, which are stable and versatile. This mechanism allows for the precise and efficient modification of molecules, making it a powerful tool in various scientific applications .
Vergleich Mit ähnlichen Verbindungen
ICG (Indocyanine Green): A parent compound of Disulfo-ICG-alkyne (disodium) used in medical imaging.
Sulfo-Cyanine Dyes: Similar compounds used for fluorescent labeling and imaging.
Uniqueness: Disulfo-ICG-alkyne (disodium) is unique due to its combination of sulfonate and alkyne functionalities, which enable its use in click chemistry. This dual functionality sets it apart from other similar compounds and enhances its versatility in scientific research .
Eigenschaften
Molekularformel |
C48H51N3Na2O10S3 |
|---|---|
Molekulargewicht |
972.1 g/mol |
IUPAC-Name |
disodium;(2E)-2-[(2E,4E,6E)-7-[1,1-dimethyl-3-[6-oxo-6-(prop-2-ynylamino)hexyl]-7-sulfonatobenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indole-7-sulfonate |
InChI |
InChI=1S/C48H53N3O10S3.2Na/c1-6-28-49-44(52)19-13-10-14-29-50-40-26-20-34-32-36(63(56,57)58)22-24-38(34)45(40)47(2,3)42(50)17-11-8-7-9-12-18-43-48(4,5)46-39-25-23-37(64(59,60)61)33-35(39)21-27-41(46)51(43)30-15-16-31-62(53,54)55;;/h1,7-9,11-12,17-18,20-27,32-33H,10,13-16,19,28-31H2,2-5H3,(H3-,49,52,53,54,55,56,57,58,59,60,61);;/q;2*+1/p-2 |
InChI-Schlüssel |
HWGCBCCLGYBTMM-UHFFFAOYSA-L |
Isomerische SMILES |
CC1(C(=[N+](C2=C1C3=C(C=C2)C=C(C=C3)S(=O)(=O)[O-])CCCCCC(=O)NCC#C)/C=C/C=C/C=C/C=C/4\C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=C5C=CC(=C6)S(=O)(=O)[O-])(C)C)C.[Na+].[Na+] |
Kanonische SMILES |
CC1(C(=[N+](C2=C1C3=C(C=C2)C=C(C=C3)S(=O)(=O)[O-])CCCCCC(=O)NCC#C)C=CC=CC=CC=C4C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=C5C=CC(=C6)S(=O)(=O)[O-])(C)C)C.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-cyclopropyl-4-[5-(4-fluorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]pyrimidin-2-amine](/img/structure/B12370742.png)
![Tert-butyl 9-(piperazin-1-ylmethyl)-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B12370746.png)

![[4-[[(2S)-2-[[(2S)-2-[[(2S)-6-[3-[2-[2-[2-[2-[2-[2-[2-[2-[bis[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]hexanoyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate](/img/structure/B12370779.png)





![[4-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] 4-(dimethylamino)benzoate](/img/structure/B12370814.png)



